molecular formula C19H18N4O5S B2773904 N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021061-41-5

N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No. B2773904
CAS RN: 1021061-41-5
M. Wt: 414.44
InChI Key: FNEWNJDZSCSCFZ-UHFFFAOYSA-N
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Description

N-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H18N4O5S and its molecular weight is 414.44. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Nucleophilic Agents

Research has systematized data on the reactions of arylmethylidene derivatives of 3H-furan-2-ones, indicating a wide range of possible reaction outcomes based on the structure of initial reagents and reaction conditions. These reactions yield a diverse array of compounds, including amides and heterocyclic compounds like pyridazinones, demonstrating the potential utility of related structures in synthetic organic chemistry (Kamneva, Anis’kova, & Egorova, 2018).

Role in Medicinal Chemistry

Compounds with furanyl or thienyl substituents, including the furan moiety present in the compound of interest, are highlighted for their importance in medicinal chemistry. These structures are key in the design of bioactive molecules with potential antiviral, antitumor, antimycobacterial, and antiparkinsonian actions, underscoring the broad therapeutic applications of furan derivatives and related compounds (Ostrowski, 2022).

CNS Acting Drug Synthesis

The search for novel Central Nervous System (CNS) acting drugs has identified functional chemical groups, including those related to the furan ring as promising lead molecules. These findings suggest the potential for compounds with furan derivatives to contribute to the development of treatments for CNS disorders, highlighting the significance of such structures in drug discovery (Saganuwan, 2017).

Biomass Conversion to Furan Derivatives

Research into the conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF), and its derivatives, points to sustainable approaches to produce fuels, solvents, and polymers. This emphasizes the environmental and industrial relevance of furan chemistry, including the potential applications of compounds structurally related to the furan ring in creating sustainable materials and energy sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Pyridazinone Compounds as COX-2 Inhibitors

Vicinally disubstituted pyridazinones, a core structure related to the compound of interest, have been identified as potent and selective COX-2 inhibitors, suggesting the potential for the development of anti-inflammatory drugs. This research highlights the therapeutic potential of pyridazinone derivatives in treating pain and inflammation associated with conditions like arthritis (Asif, 2016).

properties

IUPAC Name

N-[6-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-26-13-6-5-12(10-15(13)27-2)20-17(24)11-29-18-8-7-16(22-23-18)21-19(25)14-4-3-9-28-14/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEWNJDZSCSCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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